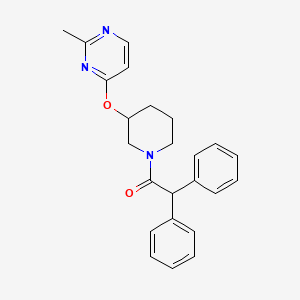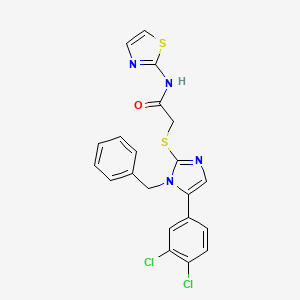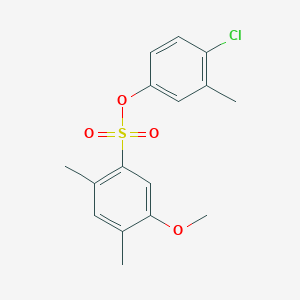![molecular formula C13H12N4O2S2 B2855455 4-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide CAS No. 2034601-10-8](/img/structure/B2855455.png)
4-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide is an intriguing chemical compound with distinct structural characteristics
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of 4-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide involves multiple steps that include the preparation of intermediate compounds and their subsequent reactions under carefully controlled conditions. The process typically starts with the synthesis of thiazole and pyrimidinone intermediates, which are then coupled through a series of reactions involving alkylation, amidation, and cyclization.
Industrial Production Methods: : Scaling up the synthesis of this compound for industrial production involves optimizing each step to ensure high yield and purity. This often includes refining reaction conditions such as temperature, solvent choice, and reaction time, and employing advanced purification techniques like recrystallization or chromatography.
化学反应分析
Types of Reactions: : This compound can undergo several types of chemical reactions, such as:
Oxidation: : The presence of heteroatoms in the thiazole and pyrimidinone rings makes it susceptible to oxidation, potentially leading to the formation of sulfoxides or sulphones.
Reduction: : Reduction reactions can target the carbonyl group within the pyrimidinone ring, possibly resulting in the formation of alcohol derivatives.
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to heteroatoms, where electron density is higher.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminium hydride, and nucleophiles like amines or halides.
Major Products: : The major products formed from these reactions vary depending on the specific conditions and reagents used. For instance, oxidation can produce sulfoxide or sulphone derivatives, while reduction may yield alcohol derivatives.
科学研究应用
4-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide has extensive applications in scientific research:
Chemistry: : It's used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: : It has potential as a probe to study biological processes due to its unique structure and reactivity.
Medicine: : The compound is being explored for its pharmacological properties, including its potential as a therapeutic agent for various diseases.
Industry: : Its utility extends to the development of new materials with specific properties or functions, driven by its chemical versatility.
作用机制
The mechanism of action of 4-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide involves its interaction with specific molecular targets within biological systems. The compound's heterocyclic structure allows it to fit into binding sites on enzymes or receptors, modulating their activity. This can lead to alterations in biochemical pathways, potentially resulting in therapeutic effects.
相似化合物的比较
Comparing 4-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide with other similar compounds highlights its uniqueness:
Similar Compounds: : Compounds like thiazole-5-carboxamide and 4-oxothieno[2,3-d]pyrimidine derivatives share structural motifs with our compound.
Does this meet your needs? How do you plan to use this compound?
属性
IUPAC Name |
4-methyl-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S2/c1-8-10(21-7-16-8)11(18)14-3-4-17-6-15-12-9(13(17)19)2-5-20-12/h2,5-7H,3-4H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTSWLBKQYRXOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NCCN2C=NC3=C(C2=O)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4,7-Dimethoxy-2-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2855372.png)
![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B2855374.png)

![6-(4-Chlorophenyl)-2-[1-(pyrimidin-4-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2855378.png)
![1-(4-methoxyphenyl)-6-(phenethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2855380.png)





![13-oxa-3,7-dithia-5-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-2(6),14,16,18-tetraen-4-one](/img/structure/B2855388.png)
![7-tert-butyl 3-methyl 2-amino-4H,5H,6H,7H,8H-thieno[2,3-c]azepine-3,7-dicarboxylate](/img/structure/B2855389.png)
![N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2855390.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2855391.png)
